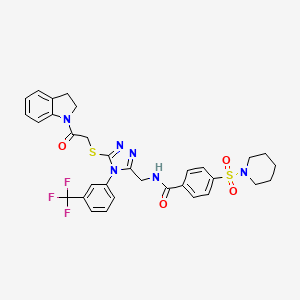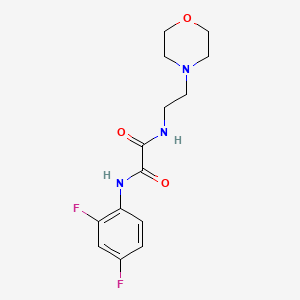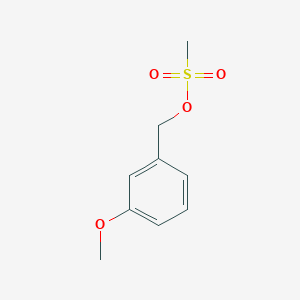![molecular formula C28H23Cl3FN3O5S B2672678 4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide CAS No. 477869-90-2](/img/structure/B2672678.png)
4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C28H23Cl3FN3O5S and its molecular weight is 638.92. The purity is usually 95%.
BenchChem offers high-quality 4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Benzenesulfonamide derivatives, including those similar to the compound of interest, have been synthesized and structurally characterized for various applications, including as antagonists in HIV-1 infection prevention and in drug development processes. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the active groups like pyridine, benzenesulfonyl, and bromine atom, which are crucial for targeting preparations in medical applications, such as preventing HIV-1 infections (Cheng De-ju, 2015).
Mechanism and Selectivity in Organic Reactions
The oxidation of hydrocarbons by aqueous platinum salts, involving benzenesulfonamide derivatives, reveals insights into the mechanism and selectivity of these reactions. Such studies provide a foundation for understanding how related compounds might interact in chemical processes, potentially offering pathways to novel reactions or products (J. Labinger et al., 1993).
Photodynamic Therapy and Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those containing Schiff base, has shown these compounds to have high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. The properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are crucial for Type II mechanisms in PDT (M. Pişkin et al., 2020).
Antimicrobial and Anticancer Activities
Various benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies indicate the potential of such compounds to serve as bases for developing new therapeutic agents. For example, the synthesis and bioactivity studies on new benzenesulfonamides show their potential as carbonic anhydrase inhibitors, indicating their relevance in tumor-specificity and cytotoxicity studies (H. Gul et al., 2016).
properties
IUPAC Name |
4-[2-[3-[(2-chloro-6-fluorophenyl)methyl]-5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-2-oxopyridin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3FN3O5S/c29-20-7-6-18(25(31)12-20)16-40-34-14-19-15-35(11-10-17-4-8-21(9-5-17)41(33,38)39)28(37)23(27(19)36)13-22-24(30)2-1-3-26(22)32/h1-9,12,14-15,36H,10-11,13,16H2,(H2,33,38,39)/b34-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHSJEHVEXJTPD-HBHSWBPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C(=CN(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C=NOCC4=C(C=C(C=C4)Cl)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C(=CN(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate](/img/structure/B2672600.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate](/img/structure/B2672602.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2672604.png)
![1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2672605.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2672608.png)
![2-[(2-fluorobenzyl)thio]-9-pyridin-3-yl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2672609.png)

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2672613.png)
![ethyl 4-[2-({1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]piperidine-1-carboxylate](/img/structure/B2672615.png)
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2672616.png)
![1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2672617.png)